molecular formula C8H16O3Si B1585851 Methyl 3-trimethylsiloxy-2-butenoate CAS No. 62269-44-7

Methyl 3-trimethylsiloxy-2-butenoate

Cat. No.: B1585851
CAS No.: 62269-44-7
M. Wt: 188.3 g/mol
InChI Key: OQNKCUVOGBTGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-trimethylsiloxy-2-butenoate (CAS: 62269-44-7) is a silicon-containing ester with the molecular formula C₈H₁₆O₃Si and a molecular weight of 188.3 g/mol . It features a trimethylsiloxy (-OSi(CH₃)₃) group at the 3-position and a methyl ester moiety at the 1-position of the butenoate backbone. This compound is notable for its stereochemical configuration, with both (2Z)- and (2E)-isomers documented . Its primary applications include use as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and as a protecting group for enolates .

Properties

IUPAC Name

methyl (E)-3-trimethylsilyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNKCUVOGBTGDJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62269-44-7, 26767-00-0
Record name Methyl 3-[(trimethylsilyl)oxy]-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Silylation Using Trimethylsilyl Chloride and Base

Another classical approach involves direct silylation of methyl 3-butenoate or its derivatives using trimethylsilyl chloride in the presence of a base such as triethylamine.

  • Procedure Example :

    • Ethyl acetoacetate (a related β-ketoester) was treated with triethylamine and TMSCl in a mixed solvent system (THF/hexane) under nitrogen atmosphere at room temperature.
    • After stirring for 3 hours, the reaction mixture was quenched with water, and the organic layer was separated, washed, dried, and concentrated to yield the silyl enol ether ester.
  • Yields :

    • The crude yield reported for 3-(trimethylsilyloxy)but-2-enoic acid ethyl ester was over 100% (likely due to solvent or impurities), indicating a very high conversion efficiency.
  • Advantages :

    • This method is straightforward and scalable.
    • It avoids the need for silver salts and specialized reagents.
    • Suitable for preparation of silyl enol ethers from β-ketoesters and related compounds.
Step Reagents & Conditions Notes
1 Ethyl acetoacetate + triethylamine + TMSCl, THF/hexane, 21-45 °C, 3 h Formation of trimethylsiloxy ester
2 Quenching with water, extraction, drying Isolation of product

Additional Synthetic Routes and Patents

  • A patent describes the preparation of methyl butenoate derivatives via allyl halide reactions, which can be adapted to introduce trimethylsiloxy substituents through subsequent silylation steps.

  • In complex total synthesis contexts, methyl 3-trimethylsiloxy-2-butenoate is used as a key intermediate, prepared by silylation of methyl 3-butenoate derivatives, often followed by further functionalization.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Yield (%) Notes
1 Methyl 3-butenoate Ag2CO3 + TMSCl in DMF, 0 °C, 1 h; then TBAF ~39% (product yield) In situ formation, requires silver salt
2 Ethyl acetoacetate (analog) Triethylamine + TMSCl, THF/hexane, 21-45 °C, 3 h >100% crude yield Direct silylation, scalable, classical method
3 3,3-Dimethylacrylic acid Methanol + ionic liquid catalyst, reflux 3 h 97.8% (methyl ester) Precursor synthesis for further silylation
4 Allyl halide derivatives Various (patent methods) Not specified Alternative synthetic routes for derivatives

Research Findings and Analytical Data

  • NMR Characterization :

    • Typical ^1H NMR signals for this compound include a singlet at ~0.17 ppm for the trimethylsilyl protons (9H), signals for the vinyl protons around 5 ppm, and methyl ester protons near 3.5 ppm.
  • Reaction Selectivity :

    • The silver salt/TMSCl method shows high regioselectivity and chemoselectivity for the formation of the silyl enol ether intermediate, critical for downstream aldol reactions.
  • Solvent Effects :

    • Polar aprotic solvents like DMF favor the in situ silylation reaction, while less polar solvents (toluene, THF) give lower yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-trimethylsiloxy-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-trimethylsiloxy-2-butenoate serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules through functional group transformations.

1. Synthesis of Complex Natural Products:

  • It has been utilized in the total synthesis of natural products, including bisabosqual A, where it acts as a key intermediate for constructing tetracyclic structures through radical cyclization methods . This application highlights its utility in synthesizing biologically active compounds.

2. Functionalization of Organic Molecules:

  • The compound plays a crucial role in the functionalization of various organic substrates, allowing for the introduction of siloxy groups that enhance the stability and reactivity of intermediates in synthetic pathways .

Applications in Materials Science

This compound is also valuable in materials science, particularly in the development of advanced materials with tailored properties.

1. Surface Modification:

  • It is used to modify surfaces of semiconductor substrates by replacing hydroxyl groups with silyl ether groups, enhancing hydrophobicity and chemical stability . This application is critical for improving the performance and longevity of electronic devices.

2. Polymer Chemistry:

  • The compound can be incorporated into polymer matrices to improve their mechanical properties and thermal stability. Its siloxane structure imparts flexibility and resistance to environmental degradation .

Analytical Applications

In analytical chemistry, this compound is employed as a standard or reagent in various analytical techniques.

1. Gas Chromatography:

  • Due to its volatility and distinct chemical properties, it is used as a calibration standard in gas chromatography (GC) analyses for detecting volatile organic compounds (VOCs) in breath samples associated with cancer diagnostics . Studies have shown its effectiveness in distinguishing between healthy individuals and patients with lung cancer based on breath composition analysis.

Case Study 1: Synthesis of Bisabosqual A

  • Objective: To synthesize bisabosqual A using this compound as an intermediate.
  • Methodology: A series of reactions involving radical cyclization were conducted, achieving high selectivity and yield.
  • Outcome: The methodology demonstrated the efficiency of using this compound for complex natural product synthesis, showcasing its potential in medicinal chemistry .

Case Study 2: Surface Treatment for Semiconductor Stability

  • Objective: To enhance the stability of semiconductor surfaces through silylation.
  • Methodology: Treatment with this compound was performed to replace hydroxyl groups on silicon wafers.
  • Outcome: The treated surfaces exhibited improved hydrophobicity and reduced contamination risks, critical for semiconductor manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 3-trimethylsiloxy-2-butenoate involves its role as a silylating agent. The trimethylsiloxy group protects reactive sites in molecules, allowing for selective reactions to occur. This protection is crucial in multi-step synthetic processes, where specific functional groups need to be preserved until a later stage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Methyl 3-Trimethylsiloxy-2-Butenoate
  • Key groups : Trimethylsiloxy (-OSi(CH₃)₃), methyl ester (-COOCH₃).
  • Reactivity : The siloxy group enhances steric bulk and electron-withdrawing effects, influencing nucleophilic addition and cyclization reactions .
Methyl 3-Methyl-2-Butenoate (CAS: 623-43-8)
  • Key groups : Methyl substituent at the 3-position, methyl ester.
  • Reactivity : Lacks the siloxy group, leading to reduced steric hindrance and higher susceptibility to hydrolysis compared to the silicon-containing analog .
Isopentyl 3-Methyl-2-Butenoate (CAS: 56922-73-7)
  • Key groups : Isopentyl ester (-COO-C₅H₁₁), methyl substituent at the 3-position.
  • Reactivity : The bulky isopentyl group reduces volatility and may alter solubility in organic solvents compared to methyl esters .
Methyl 3-(((Trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS: 133559-43-0)
  • Key groups : Trifluoromethylsulfonyloxy (-OSO₂CF₃), methyl ester.
  • Reactivity : The strong electron-withdrawing sulfonyl group increases electrophilicity at the β-position, contrasting with the siloxy group’s steric dominance .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³)
This compound C₈H₁₆O₃Si 188.3 Trimethylsiloxy, methyl ester Not reported Not reported
Methyl 3-methyl-2-butenoate C₆H₁₀O₂ 114.14 Methyl substituent, methyl ester ~145–150 ~0.95
Isopentyl 3-methyl-2-butenoate C₁₀H₁₈O₂ 170.25 Isopentyl ester, methyl substituent ~220–225 ~0.89
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate C₆H₇F₃O₅S 248.18 Trifluoromethylsulfonyloxy, methyl ester 248.3 (predicted) 1.474 (predicted)

Sources:

Stability and Handling

  • Silicon-containing analogs: this compound is moisture-sensitive due to the hydrolyzable Si-O bond, requiring anhydrous storage .
  • Non-silicon analogs: Methyl 3-methyl-2-butenoate and isopentyl derivatives exhibit greater stability under ambient conditions but are prone to ester hydrolysis in acidic/basic media .

Key Research Findings

  • Heterocyclic Synthesis: this compound reacts with aromatic amines in the presence of PTSA (p-toluenesulfonic acid) to form enamino esters, which cyclize into oxazoloquinolines or imidazole carboxylates under polyphosphoric acid (PPA) conditions .
  • Comparative Reactivity: The siloxy group in this compound provides superior regiocontrol in cycloadditions compared to non-silicon analogs like Methyl 3-methyl-2-butenoate .

Biological Activity

Chemical Structure and Properties

Methyl 3-trimethylsiloxy-2-butenoate features a trimethylsiloxy group, which enhances its stability and reactivity in organic synthesis. Its structure can be represented as follows:

C6H12O3Si\text{C}_6\text{H}_{12}\text{O}_3\text{Si}

This compound is primarily utilized as a reagent in organic synthesis, particularly for protecting hydroxyl groups during chemical reactions. The presence of the trimethylsiloxy group imparts unique properties that can influence biological interactions.

Biological Activity Overview

While direct research on the biological activity of this compound is scarce, several studies provide context on its potential effects:

  • Enzyme Inhibition : Similar siloxane compounds have shown promise in enzyme inhibition studies. For instance, this compound has been used in biochemical assays to evaluate its effects on various enzymes, suggesting potential anti-inflammatory or anti-cancer properties through enzyme modulation.
  • Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of biologically active molecules such as vertine and lythrine, which possess a range of biological activities including anti-inflammatory and analgesic effects . The ability to facilitate the synthesis of these compounds indicates that this compound may also contribute to similar biological pathways.
  • Pharmacological Potential : Research on structurally related compounds suggests that this compound could exhibit pharmacological activities such as antioxidant and anti-inflammatory effects. These activities are often associated with the presence of siloxane groups which can stabilize reactive intermediates in biological systems .

Table 1: Summary of Related Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme inhibition potential
VertineAnti-inflammatory, analgesic
LythrineAntioxidant, anti-inflammatory

Mechanistic Insights

In silico studies suggest that compounds containing siloxane functionalities may interact with biological targets through various mechanisms, including:

  • Binding Affinity Modulation : The trimethylsiloxy group may enhance the binding affinity to target enzymes or receptors, potentially leading to altered biological responses.
  • Stabilization of Reactive Species : Siloxane compounds can stabilize reactive oxygen species (ROS), thus potentially mitigating oxidative stress in biological systems.

Q & A

Q. What are the key synthetic routes for Methyl 3-trimethylsiloxy-2-butenoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves silylation of methyl acetoacetate derivatives using trimethylsilyl (TMS) protecting agents. For example, a base-catalyzed reaction (e.g., Cs₂CO₃ in dimethylformamide) at 80°C can promote selective silylation of the enol intermediate . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is critical to isolate the product . Optimization should focus on solvent polarity, reaction time, and temperature to minimize byproducts like over-silylation or hydrolysis.
Key Reaction Parameters
Solvent: DMF or THF
Catalyst: Cs₂CO₃
Temperature: 80°C
Purification: Silica gel CC

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT) to identify characteristic signals:
  • ¹H NMR : A singlet for the TMS group (~0.2 ppm), methyl ester protons (~3.6 ppm), and enol ether protons (~5.2–5.5 ppm).
  • ¹³C NMR : TMS carbon (~1–2 ppm), carbonyl carbons (~165–175 ppm), and olefinic carbons (~120–130 ppm).
    High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ expected at m/z 216.1) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatile silyl ether byproducts.
  • Waste Management : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of silylation in this compound synthesis?

  • Methodological Answer : The reaction favors silylation at the enol oxygen due to the electron-withdrawing ester group stabilizing the enolate intermediate. Computational studies (DFT) can model charge distribution and transition states to predict selectivity. Kinetic control (low temperature, short reaction time) further enhances regioselectivity .

Q. How does the TMS group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer : The TMS group acts as a protecting and directing moiety. In Diels-Alder reactions, it increases dienophile activity by stabilizing electron-deficient intermediates. For Michael additions, steric hindrance from TMS may slow nucleophilic attack unless activated by Lewis acids (e.g., BF₃·Et₂O). Comparative studies using unprotected analogs (e.g., methyl acetoacetate) are recommended to quantify effects .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Methodological Answer :
  • Hydrolysis : Susceptible to moisture; store under inert gas (Ar/N₂) at –20°C.
  • Thermal Stability : Decomposes above 100°C; TGA/DSC can quantify degradation thresholds.
  • Light Sensitivity : UV-Vis studies show absorbance peaks ~250 nm; amber vials recommended for long-term storage .
Stability Profile
Hydrolysis Rate (pH 7, 25°C): 5% degradation in 72h
Thermal Decomposition: >100°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-trimethylsiloxy-2-butenoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-trimethylsiloxy-2-butenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.